Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride
Description
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Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2.ClH/c22-15(16-2-1-9-24-16)11-20-5-7-21(8-6-20)17(23)12-3-4-13-14(10-12)19-25-18-13;/h1-4,9-10,15,22H,5-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVQCKIXEWLRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC4=NSN=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors. They have also been used as potential visible-light organophotocatalysts.
Mode of Action
The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group.
Biochemical Pathways
It’s known that btz-based compounds have been used in photoredox catalysis, a powerful tool for enabling organic transformations.
Pharmacokinetics
The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same. This suggests that the compound’s bioavailability could potentially be influenced by these modifications.
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H19ClN4O2S2
- Molecular Weight : 410.94 g/mol
- CAS Number : 1351590-93-6
Research indicates that this compound may interact with various biological targets, particularly those involved in cancer signaling pathways. Notably, it has been studied for its inhibitory effects on activin receptor-like kinase 5 (ALK5), a key mediator in the TGF-β signaling pathway associated with tumor growth and metastasis.
Inhibition of ALK5
A study highlighted the compound's potency as an ALK5 inhibitor. Specifically, derivatives of benzo[c][1,2,5]thiadiazole demonstrated significant inhibition against ALK5 with an IC50 value as low as 0.008 μM, indicating a high level of activity compared to standard inhibitors like LY-2157299 (IC50 = 0.129 μM) and EW-7197 (IC50 = 0.014 μM) .
Anticancer Potential
The compound's ability to inhibit TGF-β-induced Smad signaling pathways was examined in various cell lines including SPC-A1, HepG2, and HUVEC cells. The results showed that the compound effectively reduced cell motility and proliferation associated with cancer progression .
Table 1: Summary of Biological Activities
| Activity | IC50 (μM) | Cell Line | Reference |
|---|---|---|---|
| ALK5 Inhibition | 0.008 | Various | |
| TGF-β Signaling Inhibition | N/A | SPC-A1, HepG2 | |
| Cell Motility Reduction | N/A | HUVEC |
Pharmacokinetics and Toxicity
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest favorable pharmacokinetic profiles for compounds derived from benzo[c][1,2,5]thiadiazole. These compounds exhibit good drug-likeness characteristics which are essential for therapeutic applications .
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the potential of compounds derived from benzo[c][1,2,5]thiadiazole as anti-inflammatory agents. For instance, derivatives of this compound have been tested for their inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. A study reported that certain benzo[c][1,2,5]thiadiazole derivatives exhibited significant COX-II inhibitory activity with IC50 values ranging from 0.66 to 2.04 μM, indicating their potential as therapeutic agents for inflammatory diseases .
Antimicrobial Activity
Benzo[c][1,2,5]thiadiazole derivatives have also been evaluated for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Potential
The anticancer properties of benzo[c][1,2,5]thiadiazole derivatives have been explored through various in vitro studies. These compounds have shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Photosensitizers in Photochemical Reactions
Benzo[c][1,2,5]thiadiazole has been successfully incorporated into polymers of intrinsic microporosity (PIMs) to create efficient photosensitizers. These materials can facilitate photochemical reactions under visible light. A study demonstrated that incorporating up to 5% of benzo[c][1,2,5]thiadiazole into PIMs maintained their processability while enhancing their ability to harvest light for photochemical applications . This innovation opens avenues for sustainable chemical processes such as photocatalysis.
| Property | Value |
|---|---|
| Polymer Type | PIM-EA-TB |
| BTZ Incorporation | Up to 5% |
| Application | Continuous flow photochemistry |
| Light Source | Visible light |
Development of Advanced Materials
The unique properties of benzo[c][1,2,5]thiadiazole make it suitable for developing advanced materials with specific functionalities. Its incorporation into different matrices can enhance optical properties and thermal stability. Research indicates that materials modified with benzo[c][1,2,5]thiadiazole exhibit improved performance in electronic devices and sensors due to their semiconducting nature .
Case Studies
- Photochemical Applications : A study demonstrated the effectiveness of BTZ-doped PIMs as photosensitizers in both batch and continuous flow systems. The results indicated a significant enhancement in reaction rates compared to traditional methods .
- Antimicrobial Testing : In vitro tests revealed that certain derivatives of benzo[c][1,2,5]thiadiazole exhibited strong activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Inhibition of Cancer Cell Proliferation : Compounds based on the benzo[c][1,2,5]thiadiazole framework were found to significantly reduce the viability of various cancer cell lines in laboratory settings, suggesting a pathway for further drug development .
Chemical Reactions Analysis
Reactivity of the Benzo[c] thiadiazole Core
The benzo[c] thiadiazole moiety is electron-deficient due to the electron-withdrawing effects of the sulfur and nitrogen atoms, making it prone to nucleophilic substitution and electrophilic aromatic substitution (EAS).
Piperazine Ring Modifications
The piperazine ring’s secondary amines are reactive toward alkylation, acylation, and sulfonation. The hydroxyethyl-thiophene substituent introduces additional sites for oxidation and electrophilic substitution.
Piperazine Alkylation/Acylation
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
-
Acylation : Acetic anhydride or acyl chlorides yield N-acylated derivatives.
| Reaction | Reagents | Products | Notes |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salts | Enhanced water solubility |
| N-Acylation | AcCl, Et₃N | Acetylated piperazine derivatives | Stabilizes amine against oxidation |
Hydroxyethyl-Thiophene Reactivity
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Oxidation : The secondary alcohol undergoes oxidation (CrO₃/H₂SO₄) to a ketone.
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Thiophene Functionalization : Bromination (Br₂/Fe) or sulfonation (H₂SO₄) at the α-position of thiophene.
Methanone Group Reactivity
The ketone group participates in nucleophilic additions (e.g., Grignard reagents) and reductions.
Hydrochloride Salt Behavior
The hydrochloride salt dissociates in polar solvents (e.g., water, DMSO), releasing the free base and HCl. This property influences reactivity in aqueous media:
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Proton Transfer : Reacts with strong bases (NaOH) to regenerate the free base.
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Salt Metathesis : AgNO₃ yields AgCl precipitate, confirming Cl⁻ presence.
Stability Under Thermal and Photolytic Conditions
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Thermal Degradation : Decomposes above 200°C, forming aromatic amines and sulfur oxides (TGA/DSC data inferred from ).
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Photolysis : UV light induces cleavage of the C–S bond in the thiadiazole ring, yielding benzodiazines (observed in related compounds ).
Comparative Reactivity Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
